molecular formula C27H31I2NO5 B12293440 2-Benzofuranaceticacid, 3-[4-[2-(diethylamino)ethoxy]-3,5-diiodobenzoyl]-, 1-methylpropyl ester

2-Benzofuranaceticacid, 3-[4-[2-(diethylamino)ethoxy]-3,5-diiodobenzoyl]-, 1-methylpropyl ester

Cat. No.: B12293440
M. Wt: 703.3 g/mol
InChI Key: FIUBAHZOMFHRBU-UHFFFAOYSA-N
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Description

2-Benzofuranaceticacid, 3-[4-[2-(diethylamino)ethoxy]-3,5-diiodobenzoyl]-, 1-methylpropyl ester is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of benzofuran, diiodobenzoyl, and diethylaminoethoxy groups, which contribute to its distinct properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzofuranaceticacid, 3-[4-[2-(diethylamino)ethoxy]-3,5-diiodobenzoyl]-, 1-methylpropyl ester involves multiple steps, starting from the preparation of the benzofuranacetic acid derivative. The key steps include:

    Formation of Benzofuranacetic Acid: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Diethylaminoethoxy Group: This step typically involves nucleophilic substitution reactions where the diethylaminoethoxy group is introduced.

    Esterification: The final step involves esterification to form the 1-methylpropyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Benzofuranaceticacid, 3-[4-[2-(diethylamino)ethoxy]-3,5-diiodobenzoyl]-, 1-methylpropyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the diiodobenzoyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuranacetic acid oxides, while reduction may produce diiodobenzoyl derivatives.

Scientific Research Applications

2-Benzofuranaceticacid, 3-[4-[2-(diethylamino)ethoxy]-3,5-diiodobenzoyl]-, 1-methylpropyl ester has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Benzofuranaceticacid, 3-[4-[2-(diethylamino)ethoxy]-3,5-diiodobenzoyl]-, 1-methylpropyl ester involves interactions with specific molecular targets and pathways. The diiodobenzoyl group is known to interact with enzymes and receptors, modulating their activity. The diethylaminoethoxy group may enhance the compound’s solubility and bioavailability, facilitating its effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzofuranacetic acid, 3-[4-[2-(diethylamino)ethoxy]-3,5-diiodobenzoyl]-, ethyl ester
  • 2-Benzofuranacetic acid, 3-[4-[2-(diethylamino)ethoxy]-3,5-diiodobenzoyl]-, methyl ester

Uniqueness

The uniqueness of 2-Benzofuranaceticacid, 3-[4-[2-(diethylamino)ethoxy]-3,5-diiodobenzoyl]-, 1-methylpropyl ester lies in its specific ester group, which can influence its chemical properties, reactivity, and potential applications. The presence of the 1-methylpropyl ester group may enhance its stability and interaction with biological targets compared to its ethyl and methyl ester counterparts.

Properties

Molecular Formula

C27H31I2NO5

Molecular Weight

703.3 g/mol

IUPAC Name

butan-2-yl 2-[3-[4-[2-(diethylamino)ethoxy]-3,5-diiodobenzoyl]-2-benzofuran-1-yl]acetate

InChI

InChI=1S/C27H31I2NO5/c1-5-17(4)34-24(31)16-23-19-10-8-9-11-20(19)26(35-23)25(32)18-14-21(28)27(22(29)15-18)33-13-12-30(6-2)7-3/h8-11,14-15,17H,5-7,12-13,16H2,1-4H3

InChI Key

FIUBAHZOMFHRBU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(=O)CC1=C2C=CC=CC2=C(O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I

Origin of Product

United States

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